molecular formula C18H22N2OS B4284171 N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea

N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea

Cat. No.: B4284171
M. Wt: 314.4 g/mol
InChI Key: IXFCXPJBVGOSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea is a chemical compound that belongs to the class of urea derivatives. It is also known as "safinamide" and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea is not fully understood. However, it is believed to exert its neuroprotective effects through the inhibition of monoamine oxidase B (MAO-B) and the modulation of glutamate and dopamine neurotransmission. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate dopamine and glutamate neurotransmission, which are important in the regulation of movement and cognition. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea is that it has been extensively studied for its potential therapeutic applications in various neurological disorders. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design targeted therapies.

Future Directions

There are several future directions for the study of N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Another direction is to study its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of neurodegenerative diseases.

Scientific Research Applications

N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects, as well as the ability to modulate dopamine and glutamate neurotransmission. It has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-(4-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14(11-12-15-7-4-3-5-8-15)19-18(21)20-16-9-6-10-17(13-16)22-2/h3-10,13-14H,11-12H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFCXPJBVGOSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea
Reactant of Route 4
Reactant of Route 4
N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea
Reactant of Route 5
Reactant of Route 5
N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea
Reactant of Route 6
N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.